Purity-Driven Procurement: 98% vs. 95% for the 7-Chloro Analog
The target compound is commercially available at a 98% purity specification from multiple vendors, which is demonstrably higher than the 95% purity specification for the closest direct analog, tert-Butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate (CAS 1708250-61-6) . A 3% absolute purity difference corresponds to a significantly lower burden of purification for the end-user in lead optimization synthesis.
| Evidence Dimension | Minimum Commercial Purity |
|---|---|
| Target Compound Data | 98% (HPLC) |
| Comparator Or Baseline | tert-Butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate (CAS 1708250-61-6): 95% |
| Quantified Difference | Absolute purity difference: +3% |
| Conditions | Vendor Certificate of Analysis (CoA) specifications for research-grade building blocks |
Why This Matters
Higher initial purity reduces or eliminates the need for costly and time-consuming pre-reaction purification (e.g., column chromatography), directly accelerating the design-make-test cycle in drug discovery.
